molecular formula C32H44N4O4 B607607 N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide CAS No. 1252806-86-2

N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide

Cat. No. B607607
M. Wt: 548.728
InChI Key: ZXMXAOYWSLZLQM-MCOVPRHSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would include the IUPAC name of the compound, its molecular formula, and its structure. The structure would show the arrangement of atoms and bonds in the molecule.



Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield of the product.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reactants, products, and mechanisms of these reactions.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

CGRP Receptor Inhibition

A compound closely related to the specified chemical has been identified as a potent antagonist of the calcitonin gene-related peptide (CGRP) receptor. This receptor is significant in various physiological and pathological processes, including migraine. The research focused on the development of a stereoselective, economical synthesis for this compound, underlining its potential in therapeutic applications, especially in treating conditions related to CGRP activity (Cann et al., 2012).

Antagonist for CCR5 Receptor in HIV-1 Treatment

Another closely related compound has been identified as a potent CCR5 antagonist with an IC50 of 10 nM, suggesting its potential in anti-HIV-1 therapy. The compound's structure-activity relationship was extensively studied, leading to the discovery of potent CCR5 antagonists, crucial in the context of HIV treatment (Finke et al., 2001).

Antibacterial Applications

Related compounds synthesized from oxindoles and spiro-oxindoles have shown promising antibacterial activities. These compounds were synthesized through various reactions, including Michael addition and cyclization processes, demonstrating potential in developing new antibacterial agents (Hassan & Hassane, 2019).

Antimycobacterial Activity

In a study, compounds with a spiro-piperidin-4-one structure, similar to the specified compound, were synthesized and evaluated for their activity against Mycobacterium tuberculosis. One of these compounds showed significant in vitro and in vivo antimycobacterial activity, suggesting its potential as a novel therapeutic agent for tuberculosis (Kumar et al., 2008).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, new reactions, or new applications of the compound.


Please note that this is a general outline and the specific details would depend on the particular compound being studied. If you have more specific questions about this compound or about organic chemistry in general, feel free to ask!


properties

IUPAC Name

N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44N4O4/c1-3-22(2)28(31(39)36-19-16-32(17-20-36)15-13-24-11-7-8-12-25(24)32)35-29(37)26(21-23-9-5-4-6-10-23)34-30(38)27-14-18-33-40-27/h7-8,11-12,14,18,22-23,26,28H,3-6,9-10,13,15-17,19-21H2,1-2H3,(H,34,38)(H,35,37)/t22?,26-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMXAOYWSLZLQM-NZNGGYBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCC2(CCC3=CC=CC=C32)CC1)NC(=O)C(CC4CCCCC4)NC(=O)C5=CC=NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@@H](C(=O)N1CCC2(CCC3=CC=CC=C32)CC1)NC(=O)[C@H](CC4CCCCC4)NC(=O)C5=CC=NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 49843509

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide
Reactant of Route 4
N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide
Reactant of Route 5
N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide
Reactant of Route 6
N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.